1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone 1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15112227
InChI: InChI=1S/C21H17N5O4S/c1-12-4-6-16(7-5-12)20-22-23-21-25(20)24(14(3)28)18(19(31-21)13(2)27)15-8-10-17(11-9-15)26(29)30/h4-11H,1-3H3
SMILES:
Molecular Formula: C21H17N5O4S
Molecular Weight: 435.5 g/mol

1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

CAS No.:

Cat. No.: VC15112227

Molecular Formula: C21H17N5O4S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone -

Specification

Molecular Formula C21H17N5O4S
Molecular Weight 435.5 g/mol
IUPAC Name 1-[5-acetyl-3-(4-methylphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone
Standard InChI InChI=1S/C21H17N5O4S/c1-12-4-6-16(7-5-12)20-22-23-21-25(20)24(14(3)28)18(19(31-21)13(2)27)15-8-10-17(11-9-15)26(29)30/h4-11H,1-3H3
Standard InChI Key KDZKLDUANWLTOY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C

Introduction

1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H- triazolo[3,4-b] thiadiazine-5,7-diyl)diethanone is a complex organic compound belonging to the triazolo-thiadiazine family. It combines both triazole and thiadiazine rings, making it of interest in medicinal chemistry due to its potential biological activities. This compound is a heterocyclic organic compound with a unique structure that suggests potential pharmacological properties.

Synthesis Pathways

The synthesis of 1,1'-(6-(4-nitrophenyl)-3-(p-tolyl)-5H- triazolo[3,4-b] thiadiazine-5,7-diyl)diethanone involves several steps:

  • Precursor Preparation: The synthesis often starts with the preparation of specific precursors containing triazole and thiadiazine moieties.

  • Cyclization Reactions: These precursors undergo cyclization reactions under controlled conditions to form the desired compound.

  • Yield Optimization: The yields from these reactions can vary based on the specific conditions employed, with reported yields ranging from 85–91% in certain methods.

Potential Applications

Given its complex structure and potential pharmacological properties, this compound is a candidate for further investigation in therapeutic applications. The triazolo-thiadiazine family has been explored for various biological activities, including antimicrobial and anticancer properties, although specific data on this compound's activity is not detailed in the available literature.

Chemical Reactions and Monitoring

Reactions involving this compound are typically monitored using Thin Layer Chromatography (TLC) to ensure completion and purity. The compound can undergo various chemical reactions, and its reactivity is influenced by the presence of both triazole and thiadiazine rings.

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